4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid is a compound that integrates a benzodioxole moiety with a tetrazole group, linked to a butanoic acid structure. This compound is notable for its potential applications in pharmaceutical formulations, particularly in the development of drugs targeting various biological pathways.
This compound can be sourced from chemical databases such as ChemSpider and PubChem, which provide detailed information on its structure, properties, and potential applications . Additionally, patents related to this compound may contain synthesis methods and formulations, highlighting its relevance in medicinal chemistry .
4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid is classified as an organic compound, specifically a carboxylic acid due to the presence of the butanoic acid functional group. It also falls under the category of heterocyclic compounds owing to the inclusion of the tetrazole ring.
The synthesis of 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid typically involves multiple steps:
The synthesis may require careful control of reaction conditions (temperature, pH) and purification methods (chromatography) to obtain high yields and purity of the final product.
The compound has a molecular formula of and a molar mass of approximately 288.25 g/mol. Its structural features include a benzodioxole ring system and a tetrazole ring, contributing to its unique chemical properties.
4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid can participate in various chemical reactions:
These reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently.
The mechanism of action for 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid primarily revolves around its interaction with biological targets. The tetrazole group may mimic natural substrates or ligands, allowing it to bind to enzymes or receptors involved in various signaling pathways.
Research indicates that compounds containing tetrazole groups often exhibit biological activity due to their ability to form hydrogen bonds and coordinate with metal ions in enzymatic processes .
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize this compound's structure and confirm its purity.
4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid has potential applications in:
Microwave irradiation has revolutionized the synthesis of the tetrazole moiety in 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid, significantly enhancing reaction kinetics and purity profiles. This approach employs sodium azide and organonitriles under controlled dielectric heating, achieving near-quantitative conversions within 10-15 minutes – a drastic reduction from conventional thermal methods requiring 12-24 hours [7] [10]. Key innovations include:
Table 1: Microwave vs. Conventional Tetrazole Cyclization Performance
Parameter | Microwave Method | Conventional Method |
---|---|---|
Reaction Time | 10-15 min | 12-24 hours |
Yield | 90-92% | 65-75% |
Regioselectivity (2H:1H) | 98:2 | 85:15 |
Energy Consumption | 150-200 W | >1000 W equivalent |
The benzodioxole fragment is introduced via Claisen-Schmidt condensation between piperonal and 4-(2H-tetrazol-5-yl)butanoic acid derivatives, forming the critical α,β-unsaturated ketone linkage. Optimization studies reveal that:
Table 2: Optimized Conditions for Claisen-Schmidt Condensation
Condition | Optimized Value | Impact on Yield |
---|---|---|
Catalyst | NaOH (0.1M) | 85% |
Solvent | Anhydrous Ethanol | Minimal esterification |
Temperature | 60°C | Optimal kinetics |
Piperonal Equivalents | 1.2 eq | Prevents oligomers |
Reaction Time | 2 hours | Complete conversion |
Butanoic acid chain functionalization demands precise solvent-catalyst pairing to balance carboxylate reactivity and tetrazole stability:
Table 3: Solvent Effects on Butanoic Acid Esterification
Solvent | Dielectric Constant (ε) | Esterification Yield | Tetrazole Stability |
---|---|---|---|
DMF | 36.7 | 92% | High |
THF | 7.6 | 95% | High |
Dichloromethane | 8.9 | 58% | Moderate |
Methanol | 32.7 | 40% | Low (tautomerization) |
The synthesis of 4-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]butanoic acid employs divergent strategies with distinct advantages:
Automation Compatibility: SPS facilitates rapid intermediate purification via filtration, ideal for generating analog libraries. However, resin loading capacity (~0.8 mmol/g) limits large-scale production [9].
Solution-Phase Synthesis:
Table 4: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Cyclization Yield | 36% (post-cleavage) | 65-70% (convergent) |
Purification | Filtration washes | Column chromatography |
Scalability | Limited by resin capacity | Multigram feasible |
Automation Potential | High | Moderate |
Key Advantage | Simplified intermediate isolation | Higher final purity |
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7